molecular formula C41H48N2O9 B13734192 Thaliadanine CAS No. 31199-54-9

Thaliadanine

Cat. No.: B13734192
CAS No.: 31199-54-9
M. Wt: 712.8 g/mol
InChI Key: HSYATSIKOGRUDZ-VMPREFPWSA-N
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Description

Thaliadanine, also known as thalidomide, is a compound with a complex history and significant impact on medical science. Initially introduced as a sedative and anti-nausea medication in the 1950s, it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic past, thalidomide has been repurposed and is now used to treat various conditions, including multiple myeloma and erythema nodosum leprosum .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide is synthesized through a multi-step process. The synthesis begins with the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide. This intermediate is then reacted with potassium cyanide and ammonium carbonate to produce phthalimidoglutarimide. The final step involves the cyclization of phthalimidoglutarimide to form thalidomide .

Industrial Production Methods

Industrial production of thalidomide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to Good Manufacturing Practices (GMP) to prevent contamination and ensure the safety of the medication .

Chemical Reactions Analysis

Types of Reactions

Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to be stable under normal conditions but can hydrolyze in the presence of strong acids or bases .

Common Reagents and Conditions

Common reagents used in the reactions involving thalidomide include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of thalidomide include phthalic acid and glutarimide derivatives. These products result from the breakdown of the thalidomide molecule under specific conditions .

Scientific Research Applications

Thalidomide has found applications in various fields of scientific research. In chemistry, it is used as a model compound to study the effects of chirality and racemization. In biology, thalidomide is used to investigate the mechanisms of teratogenicity and its impact on embryonic development .

In medicine, thalidomide is used to treat multiple myeloma, a type of blood cancer, and erythema nodosum leprosum, a complication of leprosy. It has also shown promise in treating other conditions, such as Crohn’s disease and HIV-related complications . In industry, thalidomide is used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar compounds include lenalidomide and pomalidomide, which are also used to treat multiple myeloma and other conditions .

Similar Compounds

    Lenalidomide: More potent than thalidomide with fewer side effects.

    Pomalidomide: Similar to lenalidomide but with a different side effect profile.

Thalidomide’s uniqueness lies in its historical significance and its broad range of applications despite its initial adverse effects. Its ability to modulate the immune system and inhibit angiogenesis makes it a valuable therapeutic agent in various medical conditions .

Properties

CAS No.

31199-54-9

Molecular Formula

C41H48N2O9

Molecular Weight

712.8 g/mol

IUPAC Name

(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C41H48N2O9/c1-42-12-10-22-16-32(45-3)30(44)19-26(22)28(42)15-24-18-33(46-4)35(48-6)21-31(24)52-36-17-23-14-29-37-25(11-13-43(29)2)39(49-7)41(51-9)40(50-8)38(37)27(23)20-34(36)47-5/h16-21,28-29,44H,10-15H2,1-9H3/t28-,29-/m0/s1

InChI Key

HSYATSIKOGRUDZ-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC

Origin of Product

United States

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